Prolonged Terminal Elimination Half-Life: 20% Longer Than Epoetin Alfa
In a direct head-to-head, randomized, double-blind, four-period crossover study in 18 healthy male volunteers, the terminal elimination half-life (t1/2β) of beta-Epoetin after intravenous administration was 20% longer than that of epoetin alfa [1].
| Evidence Dimension | Terminal Elimination Half-Life |
|---|---|
| Target Compound Data | t1/2β is 20% longer (exact values not provided in abstract, but difference is statistically significant, p<0.05) |
| Comparator Or Baseline | Epoetin alfa |
| Quantified Difference | 20% longer |
| Conditions | Intravenous administration in 18 healthy male volunteers |
Why This Matters
This prolonged half-life suggests that beta-Epoetin may achieve equivalent erythropoietic stimulation with less frequent dosing compared to epoetin alfa, a key consideration for procurement in both research and clinical settings.
- [1] Halstenson CE, Macres M, Katz SA, et al. Comparative pharmacokinetics and pharmacodynamics of epoetin alfa and epoetin beta. Clin Pharmacol Ther. 1991;50(6):702-12. doi:10.1038/clpt.1991.210. View Source
